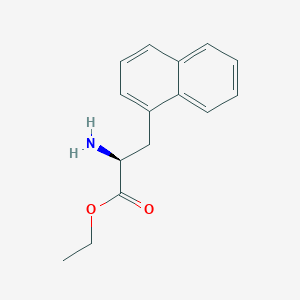

3-(1-Naphthyl)-L-alanine ethyl ester

説明

3-(1-Naphthyl)-L-alanine ethyl ester (CAS RN: 55516-54-6) is a synthetic amino acid derivative characterized by a naphthyl group attached to the β-carbon of L-alanine, with the carboxylic acid moiety esterified to an ethyl group. This modification introduces significant aromatic bulk, altering its physicochemical and biological properties compared to natural amino acids. The compound is often abbreviated as "Nal-OEt" in peptide chemistry and is widely used in peptide synthesis to confer fluorescence properties or modulate conformational stability due to the rigid, hydrophobic naphthyl group . Its ethyl ester form enhances cell permeability, making it valuable in prodrug design or intracellular pH-sensing applications when coupled with isotopic labeling (e.g., ¹³C) .

特性

IUPAC Name |

ethyl (2S)-2-amino-3-naphthalen-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRJPDYNXGVBNC-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-L-alanine ethyl ester typically involves the esterification of 3-(1-Naphthyl)-L-alanine with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(1-Naphthyl)-L-alanine+EthanolAcid Catalyst3-(1-Naphthyl)-L-alanine ethyl ester+Water

Commonly used acid catalysts include sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation of the catalyst from the product.

化学反応の分析

Types of Reactions

3-(1-Naphthyl)-L-alanine ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3-(1-Naphthyl)-L-alanine and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the nucleophile.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 3-(1-Naphthyl)-L-alanine and ethanol.

Reduction: 3-(1-Naphthyl)-L-alaninol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

The compound serves as a crucial raw material in organic synthesis processes. It is utilized to create more complex molecules through various reactions, including acylation and esterification. For instance, it has been employed in the synthesis of bioactive compounds that exhibit significant biological activity .

Pharmaceutical Applications

3-(1-Naphthyl)-L-alanine ethyl ester has potential applications in drug development. It has been investigated for its ability to stimulate specific immune responses, particularly in the context of T cell activation. Studies indicate that derivatives containing this compound can enhance the proliferation of Vγ9 Vδ2 T cells, which are important for immune responses against certain pathogens .

Agrochemical Development

In agrochemicals, this compound is used as an intermediate for synthesizing herbicides and pesticides. Its structural properties allow for modifications that enhance the efficacy of agrochemical formulations, making it a valuable component in agricultural chemistry .

Case Study 1: Immunological Activity

A study demonstrated that phosphonamidates substituted with L-alanine derivatives, including this compound, significantly stimulated T cell proliferation at lower concentrations compared to racemic counterparts. This finding highlights its potential role in immunotherapy and vaccine development .

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that this compound is instrumental in synthesizing various bioactive compounds through asymmetric synthesis techniques. These compounds have displayed promising pharmacological activities, indicating the importance of this ester in drug discovery processes .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Essential for creating bioactive compounds |

| Pharmaceuticals | Immune response stimulation | Enhances T cell proliferation |

| Agrochemicals | Herbicide and pesticide development | Improves efficacy of agricultural chemicals |

作用機序

The mechanism of action of 3-(1-Naphthyl)-L-alanine ethyl ester depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The ester group can be hydrolyzed in vivo to release the active 3-(1-Naphthyl)-L-alanine, which can then participate in biological processes.

類似化合物との比較

Structural and Functional Analogues

L-Alanine Ethyl Ester ([1-¹³C]-L-Alanine Ethyl Esters)

- Structure : Simplest analogue lacking substituents on the β-carbon.

- Key Differences :

- pH Sensitivity : The chemical shift of [1-¹³C]-L-alanine ethyl ester in ¹³C NMR is pH-dependent (pKa ~8), enabling simultaneous assessment of intracellular (pHi) and extracellular (pHe) pH in vivo. The naphthyl group in 3-(1-Naphthyl)-L-alanine ethyl ester likely disrupts this pH sensitivity due to steric and electronic effects .

- Metabolism : Rapidly hydrolyzed intracellularly to L-alanine, whereas the naphthyl group may slow enzymatic cleavage, prolonging its metabolic half-life .

- Applications : Used as a hyperpolarized MRI probe for pH mapping, whereas the naphthyl derivative is tailored for fluorescence-based chiral recognition or peptide engineering .

N-Benzoyl-N-(3,4-dichlorophenyl)-L-alanine Ethyl Ester (CAS RN: 33878-50-1)

- Structure: Features benzoyl and dichlorophenyl groups on the amino terminus.

- Applications: Primarily explored in medicinal chemistry for antimicrobial or antiparasitic activity, whereas the naphthyl derivative is utilized in optical applications .

L-Alanine Methyl/Benzyl Esters

- Structure : Methyl (AlaOMe) or benzyl (AlaOBzl) esters of L-alanine.

- Key Differences :

- Substrate Activity : Methyl and ethyl esters (AlaOEt) are efficient substrates for SNAT2 transporters, while benzyl esters show reduced activity due to steric hindrance .

- Solubility : Ethyl esters balance lipophilicity and solubility better than benzyl esters, which are more hydrophobic. The naphthyl derivative’s solubility is likely lower, limiting its use in aqueous systems .

Physicochemical Properties

Enzyme Interactions

- Polymerization : L-Alanine ethyl ester is polymerized enzymatically (e.g., papain) to telechelic polypeptides, but the naphthyl group may hinder polymerization due to steric clashes .

- Transporters : SNAT2 efficiently transports L-alanine ethyl ester, but bulkier esters (e.g., benzyl) or naphthyl derivatives show reduced uptake .

Toxicity

Q & A

Q. Advanced Oxidation Selectivity

- AgO in NaOH : Preferable for selective oxidation without ester hydrolysis, yielding carboxylated intermediates (e.g., N-acetyl-3-carboxy derivatives) .

- KMnO₄ : Effective for simultaneous oxidation and partial ester saponification, producing monoethyl esters. However, it may require post-reaction purification to remove MnO₂ byproducts .

How can this compound be utilized to probe intracellular and extracellular pH dynamics in vivo?

Advanced Biological Application

The ethyl ester derivative serves as a hyperpolarized ¹³C probe for real-time pH monitoring. After cellular uptake, it is hydrolyzed to L-alanine, which metabolizes to lactate and bicarbonate. The pH-sensitive chemical shift of the ester vs. the pH-insensitive alanine resonance allows simultaneous measurement of extracellular and intracellular pH using dynamic nuclear polarization (DNP) .

How do conflicting data on the transport of this compound via SNAT2 transporters inform substrate design?

Advanced Data Contradiction Analysis

While L-alanine ethyl ester is a SNAT2 substrate, its benzyl ester analog shows no transport activity. This suggests:

- Ester Group Size : Larger substituents (e.g., benzyl) block transporter binding pockets.

- Experimental Validation : Use competitive assays (e.g., CellTiter-Glo) to distinguish between transport inhibition and cytotoxicity .

What computational methods are used to predict the chiral recognition of this compound derivatives on CSPs?

Advanced Computational Modeling

Gaussian 09 simulations analyze hydrogen bonding and π-π interactions between the naphthyl group and triazine-based CSPs. Binding energy calculations (e.g., ΔG) correlate with experimental enantioselectivity, guiding CSP design for HPLC resolution of racemates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。